1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride

Catalog No.
S6493059
CAS No.
2703781-20-6
M.F
C7H9BrCl2N2
M. Wt
271.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanami...

CAS Number

2703781-20-6

Product Name

1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride

IUPAC Name

(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine;hydrochloride

Molecular Formula

C7H9BrCl2N2

Molecular Weight

271.97 g/mol

InChI

InChI=1S/C7H8BrClN2.ClH/c1-4-2-5(3-10)11-7(9)6(4)8;/h2H,3,10H2,1H3;1H

InChI Key

OGKXBELRFVDOQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)Cl)CN.Cl
  • Synthetic Intermediate

    The molecule possesses a pyridinamine core, a common functional group in various pharmaceuticals and bioactive molecules. The presence of the halogen atoms (bromine and chlorine) and the methyl group might offer interesting properties for further functionalization. This suggests 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride could serve as a valuable building block in the synthesis of more complex molecules with potential biological activity [].

  • Ligand Design

    The amine group and the aromatic ring system can potentially participate in coordination with metal ions. This characteristic makes 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride a candidate for investigation as a ligand in coordination chemistry research. Ligands play a crucial role in various fields, including catalysis, material science, and medicinal chemistry.

  • Biological Activity Studies

    While no documented research exists for this specific compound, structurally similar molecules containing the pyridinamine core have been explored for their biological properties. These analogues have shown potential activity in areas like anti-bacterial and anti-cancer research [, ]. Therefore, 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride could be a subject for in vitro and in vivo studies to determine if it possesses any interesting biological properties.

1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with bromine and chlorine atoms, as well as a methanamine group. Its molecular formula is C₇H₈BrClN₂·HCl, and it is known for its potential applications in medicinal chemistry and organic synthesis. The presence of halogen atoms (bromine and chlorine) contributes to its reactivity, making it a valuable intermediate in various

  • Nucleophilic Substitution Reactions: The bromine or chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction processes, altering its functional groups and properties.
  • Condensation Reactions: It can react with other compounds to form larger, more complex molecules through condensation mechanisms.

Common reagents used in these reactions include nucleophiles (amines, alcohols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride) .

The biological activity of 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride is notable in pharmacological studies. It has been investigated for its potential as a ligand that interacts with specific receptors or enzymes, influencing various biochemical pathways. This interaction may lead to therapeutic effects, making it a candidate for drug development in treating diseases related to the central nervous system or other biological targets .

The synthesis of 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride typically involves:

  • Bromination of 4-methylpyridine: This step introduces the bromine atom into the pyridine ring.
  • Chlorination: The introduction of the chlorine atom at the appropriate position on the pyridine ring.
  • Amination: The reaction of the halogenated pyridine with methanamine to form the methanamine derivative.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability .

1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride has several applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for use in drug formulation targeting specific biological pathways.
  • Material Science: Utilized in developing specialty chemicals and materials due to its unique properties .

Studies on the interactions of 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride with various biological targets reveal its potential as an effective modulator of enzyme activity and receptor binding. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride. Here are some notable examples:

Compound NameSimilarityUnique Features
5-Bromo-4-methylpyridin-2-ylmethanamine0.86Lacks chlorine substitution; simpler structure
5-Bromo-2-chloro-4-methylpyridin-3-amine0.84Different position of chlorine; potential different reactivity
4-(Bromomethyl)-2-chloropyridine hydrobromide0.85Contains a bromomethyl group; different substitution pattern
2-Chloro-3,5-dibromo-4-methylpyridine0.82Contains two bromine atoms; higher halogen content

Uniqueness

The uniqueness of 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological properties compared to similar compounds. This specificity enhances its value in research and industrial applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

269.93262 g/mol

Monoisotopic Mass

269.93262 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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